REACTION_CXSMILES
|
P(Cl)(Cl)Cl.O[CH2:6][CH:7]=[C:8]([CH2:10][CH2:11][CH:12]=[C:13]([CH2:15][CH2:16][CH:17]=[C:18]([CH3:20])[CH3:19])[CH3:14])[CH3:9].P(Cl)(Cl)[Cl:22].CN(C=O)C.C([O-])(O)=O.[Na+]>O.CC(OC)(C)C.CN(C=O)C>[Cl:22][CH2:6][CH:7]=[C:8]([CH3:9])[CH2:10][CH2:11][CH:12]=[C:13]([CH3:14])[CH2:15][CH2:16][CH:17]=[C:18]([CH3:20])[CH3:19] |f:2.3,4.5|
|
Name
|
PCl3 DMF
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl.CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC=C(C)CCC=C(C)CCC=C(C)C
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
then stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting dark orange solution was stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by high vacuum rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to yield an oily orange residue
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with MTBE (3×20 mL)
|
Type
|
WASH
|
Details
|
washed with brine (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
finally concentrated by rotary evaporation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=C(CCC=C(CCC=C(C)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.89 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |